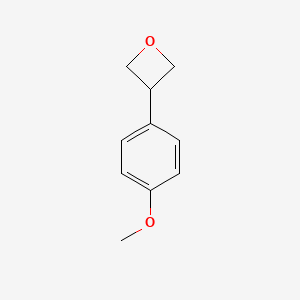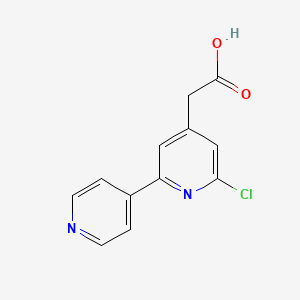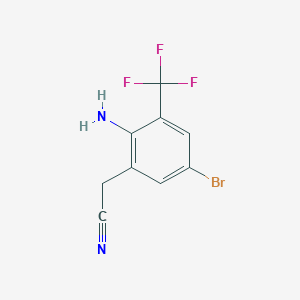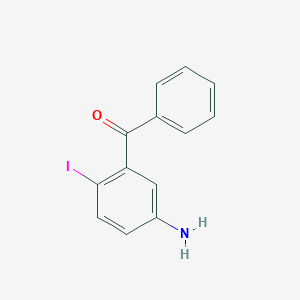
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a phenethoxy group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, photothermal conversion, and as intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves multiple steps, starting from anthracene derivativesThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and subsequent substitution reactions with amines and phenethoxy reagents under controlled temperatures and solvents .
Analyse Des Réactions Chimiques
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of photothermal conversion materials for solar steam generation, where it exhibits high efficiency in converting solar energy to heat
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine and phenethoxy groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione: Similar in structure but with a methoxy group instead of a phenethoxy group.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of phenethoxy and bromine groups.
The uniqueness of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in photothermal conversion and organic synthesis.
Propriétés
Numéro CAS |
88603-43-4 |
|---|---|
Formule moléculaire |
C22H19BrN4O3 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)22(29)18-16(21(15)28)13(25)9-14(20(18)27)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
Clé InChI |
BMTPNKOGQHWFGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)

![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)



![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
